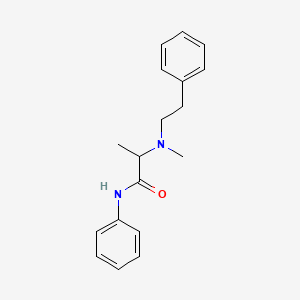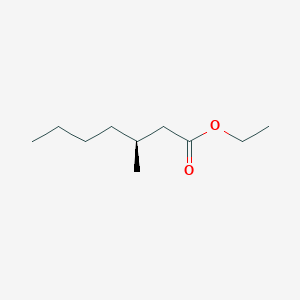![molecular formula C8H10F3NO2 B13447165 2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI)](/img/structure/B13447165.png)
2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxa-3-azabicyclo[222]octane, 3-(trifluoroacetyl)-(9CI) is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI) typically involves the reaction of Schiff bases with secondary amides of acetoacetic acid. The reaction proceeds via the addition of arylamides to imines, followed by the elimination of a primary amine and the formation of a chalkone. This intermediate then reacts with another molecule of arylamide to form a Michael adduct, which cyclizes into a lactam containing a hydroxyl group in a geminal position relative to the nitrogen atom of the lactam ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for iodocyclization, secondary amides for addition reactions, and bases for cyclization reactions. The conditions typically involve room temperature reactions in solvents such as ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as aminocyclohexenone derivatives and lactams .
Applications De Recherche Scientifique
2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI) has several scientific research applications:
Chemistry: The compound is used as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: Its unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: The compound’s bioactive properties make it of interest in drug discovery and development.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI) involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to interact with specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound is a nitrogen-containing heterocycle with significant potential in drug discovery.
2-Oxabicyclo[2.2.2]octane: This compound is a bioisostere of the phenyl ring and is used in drug discovery projects.
Uniqueness
2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI) is unique due to its trifluoroacetyl group, which imparts distinct chemical properties and potential applications compared to other similar compounds. Its unique structure and reactivity make it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C8H10F3NO2 |
|---|---|
Poids moléculaire |
209.17 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]octan-3-yl)ethanone |
InChI |
InChI=1S/C8H10F3NO2/c9-8(10,11)7(13)12-5-1-3-6(14-12)4-2-5/h5-6H,1-4H2 |
Clé InChI |
LDSKRNRMSKFULH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1N(O2)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


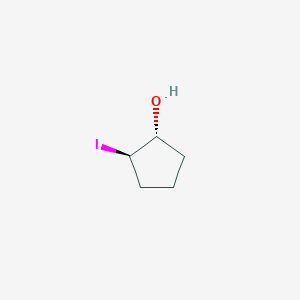
![1-(1-Ethylpyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B13447092.png)
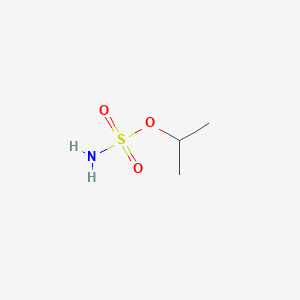
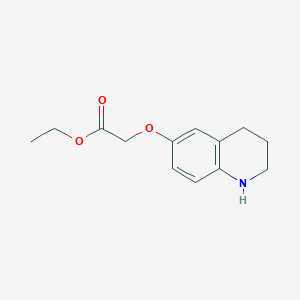
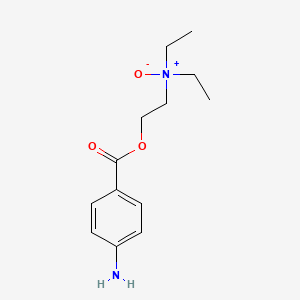
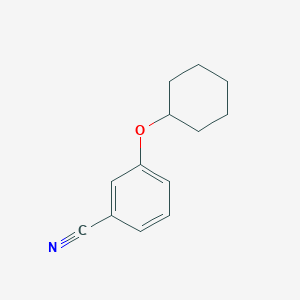
![7-Ethoxy-5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidine](/img/structure/B13447121.png)
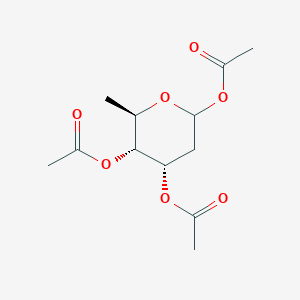
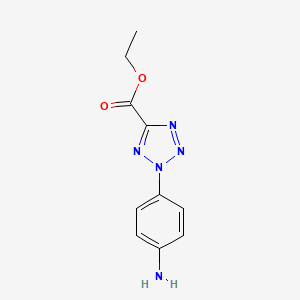
![(2R,3S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)pentanamide](/img/structure/B13447143.png)
![(1R,4R,5R,9R,19R)-4,5,9-trimethyl-2,6,8,11-tetraoxa-16-azatetracyclo[11.5.1.05,9.016,19]nonadec-13-ene-3,10-dione](/img/structure/B13447145.png)
